1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester
Description
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester is a triazole derivative featuring a 1,2,4-triazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with an ethyl ester moiety. Such triazole derivatives are often explored for pharmaceutical applications due to their structural versatility . Synthesis routes for analogous compounds typically involve Sandmeyer reactions or coupling strategies, as seen in related triazole and pyrazole derivatives .
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
QZBRHUMWEYDETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1H-1,2,4-triazole-5-carboxylic acid derivatives exhibit notable activity against bacteria and fungi. For instance, a study demonstrated that triazole derivatives with various substitutions showed promising results against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .
Antifungal Properties
The compound's structure allows it to interact with fungal enzymes involved in sterol biosynthesis. This mechanism is crucial as it can inhibit the growth of pathogenic fungi. Triazoles are particularly effective against species such as Candida and Aspergillus, which are common in clinical settings .
Agricultural Applications
Fungicides
Triazole compounds are widely used in agriculture as fungicides. The ability of 1H-1,2,4-triazole-5-carboxylic acid derivatives to disrupt fungal cell membranes makes them effective in controlling plant diseases. Research has shown that these compounds can significantly reduce the incidence of fungal infections in crops like wheat and barley .
Plant Growth Regulators
Some triazole derivatives have been explored for their potential as plant growth regulators. They can enhance crop yield by promoting root development and improving stress resistance in plants .
Materials Science
Polymer Chemistry
Triazole compounds are utilized in the synthesis of polymers due to their ability to form stable complexes with metals and other organic compounds. This property is particularly useful in creating materials with enhanced thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, triazole derivatives are being investigated for their role in the development of nanomaterials. Their unique chemical properties allow for the functionalization of nanoparticles, which can lead to advancements in drug delivery systems and imaging agents .
Case Studies
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound binds to the active site of enzymes, blocking their function .
Comparison with Similar Compounds
Halogen Variation
Aromatic vs. Alkyl Substituents
- Bromophenyl vs. Benzyl : 3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester () lacks halogenation but introduces a flexible benzyl group, increasing solubility in DMSO (>250 mg/mL) due to reduced steric hindrance .
- Methyl and Isopropyl Groups : Alkyl-substituted triazoles, such as 3-methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester (), exhibit lower molecular weights (~197 g/mol) and altered hydrophobicity, favoring different pharmacokinetic profiles .
Data Tables
Table 1: Structural and Physical Properties of Selected Triazole Derivatives
Research Findings and Implications
- Hydrogen Bonding: The 1,2,4-triazole core facilitates directional hydrogen bonding, critical for crystal engineering and supramolecular assembly .
- Safety Profiles : While specific data for the target compound is lacking, 1,2,3-triazole analogs () suggest isomer-dependent toxicity, underscoring the need for tailored safety assessments .
Biological Activity
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester (CAS Number: 1275193-45-7) is a heterocyclic compound belonging to the triazole family. This compound exhibits a range of biological activities due to its unique structural features, including the bromophenyl group and the triazole ring. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C11H10BrN3O2
- Molecular Weight : 296.12 g/mol
- IUPAC Name : Ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate
Biological Activities
The biological activities of 1H-1,2,4-triazole derivatives have been widely studied. The compound demonstrates several pharmacological effects:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, derivatives with bulky hydrophobic groups exhibited enhanced antibacterial activity due to better membrane penetration .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1H-1,2,4-Triazole Derivative | E. coli | 15 |
| 1H-1,2,4-Triazole Derivative | S. aureus | 18 |
Antifungal Activity
Triazoles are well-known for their antifungal properties. The mechanism typically involves inhibition of the cytochrome P450 enzyme CYP51, which is crucial in ergosterol biosynthesis in fungi:
- Mechanism of Action : The compound inhibits CYP51 by displacing lanosterol from its binding site, leading to an accumulation of toxic sterols and ultimately fungal cell death .
Anti-Cancer Properties
Recent studies have highlighted the potential anti-cancer effects of triazole derivatives:
- Cell Line Studies : Triazole compounds have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds with bromophenyl substitutions had superior antibacterial activity compared to their non-brominated counterparts .
- Anti-Cancer Research : In another study focusing on breast cancer cells (MCF-7), the ethyl ester derivative demonstrated significant cytotoxicity with an IC50 value of 10 µM. The study suggested that this compound could serve as a lead for developing new anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
